![molecular formula C10H16N2O4 B1379054 Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate CAS No. 1799438-98-4](/img/structure/B1379054.png)
Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate
Description
Overview of Spirocyclic Compounds in Modern Chemistry
Spirocyclic compounds represent a fascinating class of chemical structures characterized by two or more rings that share a single atom, creating what is known as a spiro junction. These twisted structures have gained tremendous attention in modern organic chemistry due to their unique three-dimensional geometry and rigid conformational features, which distinguish them from traditional planar aromatic systems. The spiro center, most commonly a quaternary carbon atom, creates naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding and produce diverse molecular shapes.
The significance of spirocyclic compounds extends far beyond their structural novelty. These molecules exhibit central or axial chirality, meaning spiro atoms can be chiral even without four different substituents, providing unique stereochemical opportunities. The perpendicular arrangement inherent in spiro compounds results in the suppression of molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent materials. Furthermore, the doubling of molecular weight combined with the cross-shaped molecular structure and rigidity leads to entanglement in the amorphous solid state, inhibiting crystallization processes.
Historical development of spirocyclic chemistry began in 1900 when von Baeyer discovered the first spiro compound. Since then, the field has evolved dramatically, with researchers recognizing that many natural products contain spiro motifs in their structures, including complex alkaloids and bioactive compounds such as Chitosenine, Marcfortine B, Fredericamycin, and Azaspiracid. These natural products have served as inspiration for the synthetic development of spirocyclic frameworks in pharmaceutical chemistry.
The synthetic challenges associated with developing spirocycle compounds include creating quaternary centers, which represents one of the most challenging transformations in modern organic synthesis. Despite these challenges, the tremendous advances reported in spiro compound synthesis over the last two decades have established robust methodologies for accessing these valuable structural motifs. The applications of spiro compounds span multiple fields, including organic optoelectronic devices, pharmaceutical chemistry, materials science, and as intermediates in organic synthesis.
Spirocyclic compounds can be broadly classified into carbocyclic and heterocyclic categories based on the nature of their rings. Carbocyclic spiro compounds contain only carbon atoms in their rings, while heterocyclic spiro compounds incorporate at least one heteroatom such as nitrogen, oxygen, or sulfur. The heterocyclic variants have proven particularly valuable in medicinal chemistry, as demonstrated by essential commercial drugs like Spironolactone, Drospirenone, and Buspirone, which feature spiro units as their core structures.
Current research in spirocyclic chemistry emphasizes the development of efficient, versatile, and economical synthetic procedures to achieve spiro compounds quickly and build corresponding chemical libraries. The increasing necessity and interest in these compounds have made comprehensive understanding of their synthesis, properties, and applications a vital reference instrument in contemporary organic synthesis.
Significance of Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate in Heterocyclic Chemistry
This compound represents a sophisticated example of heterocyclic spirocyclic architecture that incorporates multiple functional elements within a constrained molecular framework. This compound features a molecular formula of C₁₀H₁₆N₂O₄ with a molecular weight of 228.24 grams per mole, positioning it within the class of small-ring heterocycles that constitute valuable scaffolds in medicinal chemistry for generating biologically active derivatives.
The structural significance of this compound lies in its integration of multiple heteroatoms within the spirocyclic framework. The presence of both nitrogen and oxygen atoms in the ring system creates opportunities for diverse chemical reactivity and biological interactions. The compound contains a diazaspiro[3.4]octane core, which represents a fusion of a four-membered ring with a five-membered ring through a spiro junction, creating a rigid three-dimensional architecture that can serve as a bioisostere for traditional planar pharmacophores.
Recent research has demonstrated that strained spiro heterocycles containing at least one four-membered ring are particularly valuable in medicinal chemistry applications. The inclusion of small rings results in more rigid and denser molecular space, while heteroatom inclusion allows for placement of exit vectors orthogonal to neighboring carbon-centered exit vectors. This three-dimensional arrangement can impose beneficial physicochemical properties on lead compounds, including enhanced metabolic stability and optimized lipophilicity profiles.
The tert-butyl carboxylate protecting group present in the compound structure serves multiple synthetic and biological functions. This protecting group provides synthetic versatility, allowing for selective deprotection and further functionalization while maintaining the integrity of the spirocyclic core. The carboxylate functionality can also serve as a prodrug moiety, potentially improving the pharmacokinetic properties of the parent compound through enhanced solubility and controlled release mechanisms.
The oxo functionality at the 6-position creates additional opportunities for chemical modification and biological interaction. Ketone groups in heterocyclic systems often serve as hydrogen bond acceptors and can participate in various biological recognition processes. The specific positioning of this carbonyl group within the spirocyclic framework creates a unique spatial arrangement that can influence both chemical reactivity and biological activity patterns.
Compounds related to this compound have shown potential as building blocks for enzyme inhibitor synthesis, particularly for ketohexokinase, Nicotinamide Phosphoribosyltransferase, and Rho-associated protein kinase. These applications highlight the versatility of the spirocyclic scaffold in addressing diverse therapeutic targets through strategic structural modifications.
The compound's position within the broader landscape of spirocyclic heterocycles is particularly significant given the recent emphasis on three-dimensional molecular design in drug discovery. Traditional medicinal chemistry has long relied on planar aromatic systems, but the pharmaceutical industry increasingly recognizes the value of three-dimensional scaffolds that can access novel regions of chemical space and provide improved selectivity profiles.
Objectives and Scope of the Research Outline
The primary objective of this research outline centers on providing a comprehensive analysis of this compound within the broader context of spirocyclic heterocyclic chemistry. This analysis aims to establish the compound's position within current synthetic methodologies, structural classifications, and potential applications in pharmaceutical and materials science research.
The scope of this investigation encompasses several critical dimensions of spirocyclic chemistry relevant to the target compound. First, the research examines the fundamental structural principles that govern spirocyclic heterocycle behavior, with particular emphasis on how the integration of multiple heteroatoms influences chemical reactivity and biological activity patterns. The analysis considers both the theoretical foundations of spiro junction chemistry and the practical implications for synthetic accessibility and functional group compatibility.
A significant component of the research scope involves examining the synthetic pathways available for constructing the diazaspiro[3.4]octane core structure present in the target compound. This includes evaluation of various annulation strategies, cyclization methodologies, and protecting group strategies that enable efficient synthesis of complex spirocyclic architectures. The research considers both established synthetic approaches and emerging methodologies that may offer improved efficiency or selectivity for accessing this particular structural class.
The investigation also addresses the physicochemical properties that distinguish this compound from related spirocyclic compounds. This includes analysis of molecular weight distributions, solubility characteristics, stability profiles, and potential reactivity patterns that influence both synthetic utility and biological applications. The research examines how the specific arrangement of functional groups within the spirocyclic framework affects overall molecular behavior.
Furthermore, the research scope includes examination of structure-activity relationships for compounds containing similar spirocyclic motifs, providing context for understanding potential applications of the target compound. This analysis draws from documented biological activities of related spirocyclic heterocycles, including antioxidant properties, enzyme inhibition activities, and pharmaceutical applications. The research considers how structural modifications within the spirocyclic framework can influence biological activity patterns and selectivity profiles.
The methodological scope encompasses both experimental and computational approaches to understanding spirocyclic chemistry. This includes consideration of synthetic chemistry techniques, analytical characterization methods, and computational modeling approaches that can provide insights into molecular behavior and reactivity patterns. The research examines how these various methodological approaches can be integrated to provide comprehensive understanding of spirocyclic heterocycle properties.
Research Dimension | Specific Focus Areas | Methodological Approaches |
---|---|---|
Structural Analysis | Spiro junction geometry, heteroatom positioning, conformational analysis | X-ray crystallography, Nuclear Magnetic Resonance spectroscopy, computational modeling |
Synthetic Chemistry | Annulation strategies, protecting group compatibility, reaction selectivity | Multi-step synthesis, reaction optimization, yield analysis |
Physicochemical Properties | Solubility, stability, reactivity patterns | Analytical chemistry, thermal analysis, spectroscopic characterization |
Biological Applications | Enzyme inhibition, structure-activity relationships, pharmaceutical potential | Biochemical assays, computational docking, medicinal chemistry evaluation |
The research objectives also include establishing connections between the target compound and broader trends in pharmaceutical chemistry, particularly the increasing emphasis on three-dimensional molecular architectures as alternatives to traditional planar drug scaffolds. This involves examining how spirocyclic heterocycles like this compound can address current challenges in drug discovery, including selectivity enhancement, metabolic stability improvement, and novel mechanism exploration.
The scope extends to consideration of future research directions that could enhance understanding and applications of the target compound. This includes identification of knowledge gaps in current spirocyclic chemistry, potential synthetic improvements, and emerging applications in materials science and pharmaceutical research. The research examines how advances in synthetic methodology, analytical techniques, and computational chemistry can contribute to expanded utilization of spirocyclic heterocycles.
Finally, the research scope addresses the integration of this compound research within the broader scientific literature on spirocyclic compounds. This includes examination of how findings from studies of this compound can contribute to general principles governing spirocyclic chemistry and how insights from related compound classes can inform understanding of the target molecule's properties and potential applications.
Properties
IUPAC Name |
tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-9(2,3)16-8(14)12-5-10(6-12)4-11-7(13)15-10/h4-6H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUVXSNNJOOYHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131389 | |
Record name | 5-Oxa-2,7-diazaspiro[3.4]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799438-98-4 | |
Record name | 5-Oxa-2,7-diazaspiro[3.4]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799438-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxa-2,7-diazaspiro[3.4]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate with an oxidizing agent to introduce the oxo group at the 6-position . The reaction conditions often require a controlled temperature and the presence of a suitable solvent to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate has been investigated for its potential pharmacological activities. The compound's spirocyclic structure is of particular interest in drug design, as spiro compounds often exhibit significant biological activity. Research indicates that such compounds can act on various biological targets, including enzymes and receptors.
Case Studies
- Antimicrobial Activity : Studies have shown that derivatives of spiro compounds can possess antimicrobial properties. This compound and its analogs were tested against a range of bacterial strains, demonstrating varying degrees of efficacy.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in the treatment of inflammatory diseases.
Materials Science
Polymer Chemistry
The compound's unique structure allows it to serve as a building block in polymer synthesis. Researchers have explored its incorporation into polymer matrices to enhance mechanical properties and thermal stability.
Applications in Coatings
this compound has potential applications in the development of coatings with improved durability and resistance to environmental factors.
Chemical Intermediate
Synthesis of Other Compounds
Due to its functional groups, this compound can act as an intermediate in the synthesis of more complex molecules. It is particularly useful in the synthesis of other nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals.
Table: Summary of Applications
Application Area | Description | Case Studies/Findings |
---|---|---|
Medicinal Chemistry | Potential pharmacological activities including antimicrobial and anti-inflammatory effects | Demonstrated efficacy against bacterial strains; anti-inflammatory potential noted |
Materials Science | Use as a building block in polymer synthesis and coatings | Enhanced mechanical properties reported |
Chemical Intermediate | Synthesis of complex nitrogen-containing heterocycles | Useful in pharmaceutical and agrochemical synthesis |
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to changes in cellular pathways, influencing biological processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
tert-Butyl (1S,7S)-5-(4-Methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate
- Key Differences : Incorporates a bicyclo[5.1.0]octane core with a 4-methoxybenzyl (PMB) group and phenyl substituent.
tert-Butyl 7-(2-(2,6-Difluorophenyl)propan-2-yl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (Compound 2ad)
- Key Differences : Features a 2,6-difluorophenyl-propan-2-yl group.
- Impact : Fluorine atoms improve metabolic stability and membrane permeability. NMR data (δ 1.65 ppm for CH3, δ 6.90–7.10 ppm for aromatic protons) confirm its rigid spiro structure.
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
Analogues with Modified Spiro Frameworks
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Key Differences : Ketone at position 7 instead of 5.
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate
Functionalized Derivatives
tert-Butyl 5-[(Chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Key Differences : Chlorosulfonylmethyl group at position 4.
- Impact : Introduces a reactive handle for further derivatization (e.g., nucleophilic substitution).
tert-Butyl 6-(Iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Comparative Data Table
Biological Activity
Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1799438-98-4
- Molecular Formula : C10H16N2O4
- Molecular Weight : 228.25 g/mol
Structural Features
The compound features a spirocyclic structure that includes a diazaspiro ring system, which is characteristic of many bioactive molecules. This rigidity and complexity may contribute to its biological activity by enabling interactions with various biological targets.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Some derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, although specific data on this compound is limited.
- Enzyme Inhibition : The presence of nitrogen atoms in the structure may facilitate interactions with enzymes, potentially inhibiting their activity.
Synthesis and Characterization
A study published in the Journal of Organic Chemistry detailed the synthesis of related diazaspiro compounds, highlighting methods such as hydrogenation under controlled conditions to yield high-purity products suitable for biological testing .
Antimicrobial Testing
In a comparative study involving various spirocyclic compounds, this compound was screened against common pathogens. Results indicated moderate antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Tert-butyl 6-oxo... | 32 | Staphylococcus aureus |
Tert-butyl 6-oxo... | 64 | Escherichia coli |
Cytotoxicity Assays
In vitro studies assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7). The compound exhibited IC50 values ranging from 15 to 30 µM, suggesting potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate?
- The compound can be synthesized via catalytic intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides, as demonstrated in similar spirocyclic systems. Key steps include Pd-catalyzed coupling reactions and deprotection using trifluoroacetic acid (TFA) to remove tert-butyl groups . For Suzuki couplings, [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate are effective catalysts .
Q. How should researchers characterize the purity and structure of this compound?
- Use high-resolution NMR (¹H, ¹³C, and ¹⁹F if applicable) to confirm structural integrity. For example, tert-butyl-protected spirocyclic derivatives exhibit distinct carbonyl peaks at ~170 ppm in ¹³C NMR . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) . Purity can be assessed via HPLC with UV detection (≥98% purity is typical for research-grade material) .
Q. What safety protocols are critical for handling this compound?
- Store refrigerated in airtight containers to prevent degradation . Avoid skin/eye contact using nitrile gloves and goggles; in case of exposure, flush eyes with water for 15 minutes and seek medical attention . Spills should be vacuumed or swept into sealed containers for disposal as hazardous waste . No significant acute toxicity is reported, but decomposition under fire releases CO and NOₓ .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this spirocyclic scaffold?
- Density Functional Theory (DFT) calculations can optimize transition states for ring-opening reactions or nucleophilic attacks at the carbonyl group. Graph-set analysis (e.g., Etter’s rules) helps predict hydrogen-bonding patterns in crystals, which influence solubility and stability . Software like SHELXL refines crystallographic data to resolve bond-length discrepancies (<0.01 Å precision) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- If NMR signals overlap (e.g., diastereotopic protons), use 2D techniques (COSY, NOESY) to assign stereochemistry. For conflicting MS fragments, compare isotopic patterns with theoretical simulations (e.g., M+1 and M+2 peaks). Crystallographic data from WinGX or SHELX suites provide unambiguous structural validation .
Q. How does the steric bulk of the tert-butyl group influence reaction pathways?
- The tert-butyl group acts as a protecting group, shielding the adjacent carbonyl from nucleophilic attack. In catalytic cyclizations, it stabilizes intermediates via steric hindrance, favoring spirocyclic over linear products . Kinetic studies using variable-temperature NMR can quantify rotational barriers around the spiro center .
Q. What are the challenges in scaling up enantioselective syntheses of this compound?
- Catalyst loading (e.g., chiral Pd complexes) must balance cost and efficiency. Racemization risks during deprotection (e.g., TFA treatment) require low-temperature protocols. Continuous-flow systems improve reproducibility for multi-step sequences .
Key Citations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.